Delta valerolattoni
Delta-valerolactones are cyclic ketones derived from valeraldehyde through a condensation reaction, featuring a five-membered ring structure with a lactone group. These compounds exhibit diverse applications due to their unique structural and functional properties. In the pharmaceutical industry, delta-valerolactones serve as key intermediates for synthesizing various bioactive molecules, including antibiotics and analgesics. Additionally, they are utilized in the fragrance sector as raw materials to produce fragrances with a distinctive woody or amber aroma notes. Moreover, their potential use in polymer chemistry and material science is also being explored due to their stabilizing and cross-linking properties. The specific delta-valerolactone structures can vary depending on the stereochemistry at the ring junction, influencing their physicochemical characteristics and reactivity profiles.

Struttura | Nome chimico | CAS | MF |
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hexahydro-2H-furo[3,2-c]pyran-4,6-dione | 1518918-91-6 | C7H8O4 |
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4-cyclohexyloxane-2,6-dione | 71280-34-7 | C11H16O3 |
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81131-71-7 | C23H34O6 | |
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3’,5’-Dihydrodiol Simvastatin(Mixture of Diastereomers) | 198818-02-9 | C25H40O7 |
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(1S,5R)-1beta-Methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | 1087749-61-8 | C6H6O3 |
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7-oxaspiro3.5nonan-6-one | 518284-70-3 | C8H12O2 |
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4-(4-ethylphenyl)oxane-2,6-dione | 1267500-06-0 | C13H14O3 |
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4-(fluoromethyl)oxane-2,6-dione | 132868-32-7 | C6H7FO3 |
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2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, (5S-trans)- | 82467-25-2 | C7H12O2 |
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6-methyl-1-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbaldehyde | 18058-50-9 | C10H11NO3 |
Letteratura correlata
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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